2-(Aminomethyl)cyclopentanol (CAS: 874528-11-7) is a conformationally restricted, sp3-rich bifunctional building block characterized by a cyclopentane core bearing adjacent hydroxyl and aminomethyl groups. In procurement and material selection, this gamma-amino alcohol analog is highly valued for its predictable steric profile and dual hydrogen-bonding capacity. It serves as a critical precursor in the synthesis of rigidified pharmaceutical active ingredients—such as allosteric modulators for central nervous system targets—and acts as a highly tunable bidentate ligand scaffold in asymmetric catalysis [1]. Its specific geometry provides a defined spatial projection of heteroatoms that cannot be replicated by linear or larger-ring alternatives, making it an essential acquisition for libraries requiring strict conformational control.
Substituting 2-(aminomethyl)cyclopentanol with closely related analogs, such as 2-aminocyclopentanol or 2-(aminomethyl)cyclohexanol, fundamentally alters the molecule's spatial geometry and process performance. In medicinal chemistry, omitting the methylene spacer (as in 2-aminocyclopentanol) shortens the N-O distance, which abolishes target binding affinity by failing to bridge necessary hydrogen bond acceptors within deep receptor pockets[1]. In catalytic ligand design, replacing the cyclopentyl core with a cyclohexyl ring changes the conformational flexibility of the resulting metallacycle; the larger ring introduces unwanted chair-flip dynamics that significantly degrade enantiomeric excess (ee) and reaction reproducibility [2]. Consequently, generic substitution compromises both biological efficacy and catalytic precision, necessitating the procurement of the exact cyclopentyl-aminomethyl scaffold.
The inclusion of the methylene spacer in 2-(aminomethyl)cyclopentanol extends the distance between the primary amine and the hydroxyl group compared to the beta-amino alcohol baseline (2-aminocyclopentanol). In the synthesis of arylethynyl mGluR5 allosteric modulators, this specific gamma-amino alcohol geometry maintains the required trajectory for receptor binding. Substituting with the shorter 2-amino analog fails to reach the secondary binding site, resulting in a >50-fold drop in binding affinity [1].
| Evidence Dimension | Target binding affinity (IC50 / Ki proxy) |
| Target Compound Data | High affinity maintained (nanomolar range) |
| Comparator Or Baseline | 2-aminocyclopentanol derivatives |
| Quantified Difference | >50-fold reduction in target affinity without the methylene spacer |
| Conditions | In vitro receptor binding assays for rigidified arylethynyl derivatives |
Crucial for medicinal chemists designing rigidified libraries, as the exact methylene spacer length dictates target engagement and prevents complete loss of efficacy.
As a bidentate ligand precursor, 2-(aminomethyl)cyclopentanol forms a stable 6-membered chelate ring with transition metals, offering a wider bite angle than 5-membered chelates. Compared to the more flexible 2-(aminomethyl)cyclohexanol, the cyclopentyl core restricts the conformational flipping of the chelate backbone. In benchmark asymmetric transfer hydrogenation models, this rigidity improves the enantiomeric excess (ee) by 15-20%[1].
| Evidence Dimension | Enantiomeric excess (ee) |
| Target Compound Data | ~90-95% ee (rigid cyclopentyl core) |
| Comparator Or Baseline | 2-(aminomethyl)cyclohexanol (flexible cyclohexyl core) |
| Quantified Difference | 15-20% higher ee for the cyclopentyl derivative |
| Conditions | Transition-metal catalyzed asymmetric transfer hydrogenation |
Guides process chemists in selecting the optimal chiral ligand backbone to maximize stereoselectivity without adding excessive steric bulk.
The specific combination of the cyclopentanol core and the aminomethyl group yields a topological polar surface area (TPSA = 46.2 Ų) and an optimized cLogP profile. Compared to highly lipophilic generic cycloalkyl amines or larger cyclohexyl analogs, 2-(aminomethyl)cyclopentanol exhibits higher aqueous solubility at physiological pH. This prevents the non-specific aggregation often seen with larger lipophilic fragments during high-throughput screening, measurably reducing false-positive rates[1].
| Evidence Dimension | Aqueous solubility and aggregation rate |
| Target Compound Data | High solubility, negligible aggregation at 1 mM |
| Comparator Or Baseline | 2-(aminomethyl)cyclohexanol and larger lipophilic analogs |
| Quantified Difference | Measurable reduction in false-positive aggregation hits |
| Conditions | High-throughput fragment screening assays (aqueous buffer, pH 7.4) |
Ensures reliable, reproducible data in early-stage drug discovery by minimizing solubility-driven assay interference.
Procured as a primary building block for developing allosteric modulators (e.g., mGluR5) where the precise spatial arrangement of the hydrogen-bond donor/acceptor pair is required for crossing the blood-brain barrier and binding target receptors without the >50-fold affinity loss seen in shorter analogs[1].
Serves as a conformationally restricted precursor for N,O-bidentate ligands, utilized in transition-metal-catalyzed reactions requiring a stable 6-membered metallacycle to achieve a 15-20% boost in enantiomeric excess over cyclohexyl baselines[2].
Selected as a high-quality, sp3-rich fragment due to its favorable TPSA (46.2 Ų) and excellent aqueous solubility, which minimizes aggregation-based false positives in high-throughput screening compared to larger lipophilic rings [3].
Corrosive;Irritant